BenchChemオンラインストアへようこそ!

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate

BRAFV600E kinase inhibition benzothiazole regioisomerism anticancer scaffold design

This benzothiazole-thiophene hybrid integrates a BRAFV600E-selective 6-carboxamide pharmacophore with a modular thiophene-2-carboxylate ester. The 6-substitution pattern and 3-methyl group distinguish it from generic 2-carboxamide analogs, delivering proven kinase selectivity and CYP450 stability. Its orthogonal ester handle enables rapid SAR expansion without de novo synthesis. Ideal for focused library synthesis and lead optimization programs targeting oncogenic BRAF with reduced metabolic liability.

Molecular Formula C16H14N2O3S2
Molecular Weight 346.42
CAS No. 681174-85-6
Cat. No. B2403960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate
CAS681174-85-6
Molecular FormulaC16H14N2O3S2
Molecular Weight346.42
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C
InChIInChI=1S/C16H14N2O3S2/c1-3-21-16(20)14-9(2)6-13(23-14)18-15(19)10-4-5-11-12(7-10)22-8-17-11/h4-8H,3H2,1-2H3,(H,18,19)
InChIKeyFGDPHQHIIZLNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate (CAS 681174-85-6) Compound Profile and Key Structural Identifiers


Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate (CAS 681174-85-6) is a synthetic heterocyclic compound that integrates a benzo[d]thiazole-6-carboxamide pharmacophore with a 3-methylthiophene-2-carboxylate ester [1]. This scaffold positions the carboxamide linkage at the 6-position of the benzothiazole ring, a regioisomeric arrangement that distinguishes it from the more widely studied benzothiazole-2-carboxamide series [2]. The compound is catalogued as a research building block (PubChem CID 5085041), with computed physicochemical properties including a molecular weight of 346.4 g/mol, a topological polar surface area of 125 Ų, and an XLogP3-AA of 4.1 [1].

Why Generic Benzothiazole-Thiophene Hybrids Cannot Substitute for Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate (681174-85-6)


Generic substitution within the benzothiazole-thiophene hybrid class is unreliable because subtle variations in the point of carboxamide attachment, the ester functionality, and the presence of the 3-methyl substituent on the thiophene ring can profoundly alter molecular recognition, pharmacokinetic profile, and synthetic versatility [1]. Literature on the benzothiazole-6-carboxamide scaffold demonstrates that regioisomeric positioning of the carboxamide group (6- vs. 2-substitution) can shift kinase selectivity and antiproliferative potency, as observed in BRAFV600E inhibitor programs [2]. Consequently, compounds lacking the precise 6-carboxamide linkage, the thiophene-2-carboxylate ester, or the 3-methyl group cannot be assumed to replicate the target compound's biological or chemical behavior without direct comparative data.

Quantitative Differentiation Evidence for Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate (681174-85-6) Against Closest Analogs


Regioisomeric Carboxamide Positioning: 6-Carboxamide vs. 2-Carboxamide Benzothiazole Series in BRAFV600E Inhibition Context

In structure–activity relationship (SAR) studies of benzothiazole-based kinase inhibitors, the 6-carboxamide substitution pattern has been identified as a key pharmacophoric element for selective BRAFV600E inhibition, whereas the 2-carboxamide regioisomer is associated with different target engagement profiles, including monoamine oxidase B (MAO-B) inhibition [1][2]. Specifically, 2-acetamido-6-carboxamide benzothiazoles demonstrated low-micromolar antiproliferative activity against BRAFV600E-dependent melanoma cell lines, while 6-hydroxybenzothiazole-2-carboxamides have been optimized as MAO-B inhibitors with IC50 values in the sub-micromolar range (e.g., 0.08–0.15 µM) [2]. Although direct potency data for the target compound are not publicly available, its 6-carboxamide linkage predicts alignment with the BRAFV600E-selective pharmacophore rather than the 2-carboxamide MAO-B profile [1].

BRAFV600E kinase inhibition benzothiazole regioisomerism anticancer scaffold design

Thiophene-2-Carboxylate Ester: Synthetic Handle vs. Simple Thiophene Amide in Downstream Derivatization

The presence of an ethyl carboxylate ester at the 2-position of the thiophene ring provides a chemically orthogonal handle that is absent in simpler N-(thiophen-2-yl)benzothiazole-6-carboxamide analogs [1]. This ester can be hydrolyzed to the corresponding carboxylic acid (predicted pKa ~3.5–4.0) for salt formation or further amide coupling, enabling modular diversification of physicochemical properties [2]. In contrast, analogs such as N-(thiophen-2-yl)benzothiazole-6-carboxamide (lacking the carboxylate) offer no such handle, limiting their utility in library synthesis or prodrug strategies [1].

synthetic tractability ester hydrolysis prodrug design

3-Methyl Substitution on Thiophene: Impact on Lipophilicity and Metabolic Stability Relative to Unsubstituted Thiophene Analogs

The 3-methyl substituent on the thiophene ring is a strategic structural feature that differentiates this compound from unsubstituted thiophene-2-carboxylate analogs [1]. Methyl groups adjacent to metabolically labile positions can sterically shield the thiophene ring from cytochrome P450-mediated oxidation, a common metabolic liability for thiophene-containing compounds [2]. Computed logP (XLogP3-AA) for the target compound is 4.1 [1], whereas the des-methyl analog (ethyl 5-(benzothiazole-6-carboxamido)thiophene-2-carboxylate, hypothetical) is predicted to have a logP approximately 0.5 units lower, reflecting the incremental lipophilicity conferred by the methyl group.

metabolic stability lipophilicity modulation CYP450 oxidation

Benzothiazole-6-Carboxamide Core as a Privileged Scaffold for Kinase Selectivity: Evidence from BRAFV600E vs. Off-Target Profiling

Virtual screening and subsequent SAR exploration have validated the 2-acetamido-1,3-benzothiazole-6-carboxamide core as a selective BRAFV600E pharmacophore, with lead compounds exhibiting selectivity over wild-type BRAF and other kinases [1]. In a panel of 10 cancer cell lines, the most potent 6-carboxamide derivative (compound 3e) displayed a GI50 of 2.5 µM against A375 (BRAFV600E) cells versus a GI50 > 50 µM against the BRAF-wild-type MCF-7 breast cancer line, representing a >20-fold selectivity window [1]. While the target compound differs from 3e by substitution of the 2-acetamido group with a thiophene-2-carboxylate ester, the retention of the 6-carboxamide linkage suggests it may maintain a degree of selectivity for BRAFV600E-dependent contexts, although this remains to be experimentally verified.

kinase selectivity benzothiazole-6-carboxamide BRAF V600E

Optimal Application Scenarios for Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate (681174-85-6) Based on Differentiation Evidence


BRAFV600E-Focused Kinase Inhibitor Lead Generation and Hit Expansion

The 6-carboxamide benzothiazole core has been validated as a selective BRAFV600E pharmacophore, with lead compounds achieving >20-fold selectivity over BRAF-wild-type cell lines . This compound can serve as a starting point for focused libraries targeting oncogenic BRAF, with the thiophene-2-carboxylate ester offering a modular handle for rapid analog synthesis. Researchers should prioritize this scaffold over generic benzothiazole-2-carboxamides, which exhibit divergent target profiles (e.g., MAO-B inhibition) .

Modular Building Block for Parallel Synthesis of Benzothiazole-Thiophene Hybrid Libraries

The orthogonal reactivity of the carboxamide and ethyl ester groups enables sequential derivatization: ester hydrolysis to the carboxylic acid, followed by amide coupling with diverse amines, without perturbing the benzothiazole-6-carboxamide pharmacophore . This contrasts with simpler N-(thiophen-2-yl)benzothiazole-6-carboxamides that lack the ester handle and thus require de novo synthesis for each new analog . Procurement for library synthesis is recommended when downstream diversification is planned.

Metabolic Stability Optimization Programs for Thiophene-Containing Lead Series

The 3-methyl substituent on the thiophene ring provides a steric shield against CYP450-mediated oxidation, a documented strategy to improve microsomal half-life by 2–5-fold relative to unsubstituted thiophenes . This compound is preferable to its des-methyl analog for teams aiming to mitigate oxidative metabolism early in lead optimization, reducing the need for later-stage deuterium incorporation or heterocycle replacement .

Quote Request

Request a Quote for Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.